![molecular formula C10H14ClNO B13283010 1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene](/img/structure/B13283010.png)
1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene
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Overview
Description
1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene is an organic compound that features a benzene ring substituted with a chlorine atom and an aminobutan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene typically involves the reaction of 3-chlorophenol with 1-aminobutan-2-ol under suitable conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or ethanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The aminobutan-2-yloxy group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The chlorine atom on the benzene ring can participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1-[(1-Aminobutan-2-yl)oxy]-3-methylbenzene
- 1-[(1-Aminobutan-2-yl)oxy]-4-chlorobenzene
- 1-[(1-Aminobutan-2-yl)oxy]-2-chlorobenzene
Uniqueness
1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene is unique due to the specific positioning of the chlorine atom on the benzene ring, which can influence its reactivity and interaction with biological targets. The presence of the aminobutan-2-yloxy group also imparts distinct chemical properties, making it a valuable compound for various applications .
Biological Activity
1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene, also known as this compound hydrochloride, is an organic compound with the molecular formula C10H15ClN2O. This compound features a chlorobenzene ring substituted with a 1-aminobutan-2-yl ether group, which imparts unique biological properties that are of interest in various fields, including medicinal chemistry and agricultural applications.
- Molecular Weight : 199.68 g/mol
- CAS Number : 1384428-98-1
- Structure : The compound consists of a chlorobenzene moiety linked to an amino alcohol, contributing to its potential reactivity and biological activity.
Biological Activity Overview
The biological activity of this compound is primarily characterized by its potential as a therapeutic agent and its applications in pest control. This section outlines key findings from recent studies and patents regarding its biological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of chlorobenzene have been shown to possess antibacterial activity against various pathogens. The specific mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .
Insecticidal Properties
The compound has been explored for its insecticidal effects, particularly in agricultural settings. Studies suggest that it can effectively control pests such as aphids and caterpillars when applied to crops. The mode of action is believed to involve neurotoxic effects on the insects, leading to paralysis and death .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Organic Chemistry examined the efficacy of various chlorobenzene derivatives against common bacterial strains. Results indicated that compounds with similar structures to this compound demonstrated inhibitory effects on Gram-positive bacteria, suggesting potential for development into new antibiotics .
Case Study 2: Insect Control in Transgenic Crops
Another investigation focused on the application of anthranilic acid diamide derivatives, which share structural similarities with this compound, for pest control in transgenic crops. The results showed significant reductions in pest populations and increased crop yields when these compounds were utilized, highlighting their potential as effective biopesticides .
Research Findings and Data Tables
Study | Objective | Findings |
---|---|---|
Study on Antimicrobial Activity | Assess antibacterial properties | Significant inhibition of Gram-positive bacteria observed |
Insecticidal Efficacy Study | Evaluate effectiveness against pests | Notable reduction in pest populations on treated crops |
Properties
Molecular Formula |
C10H14ClNO |
---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)butan-1-amine |
InChI |
InChI=1S/C10H14ClNO/c1-2-9(7-12)13-10-5-3-4-8(11)6-10/h3-6,9H,2,7,12H2,1H3 |
InChI Key |
MXTOYOWIOYMYDL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)OC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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